Lipophilicity (LogP) of -0.9 Confers Superior Aqueous Solubility Potential vs. Spiro[4.4]nonan-1-amine (LogP 1.9) and 1-Azaspiro[4.4]nonane (LogP 1.4)
The calculated octanol-water partition coefficient (LogP) of 1,7-Dioxaspiro[4.4]nonan-4-amine is -0.9 [1], indicating high aqueous solubility potential. In contrast, Spiro[4.4]nonan-1-amine exhibits a LogP of 1.9 [2], and 1-Azaspiro[4.4]nonane has a LogP of 1.4 [3]. A difference of 2.8–3.3 LogP units corresponds to a roughly 600–2000‑fold increase in lipophilicity for the comparators, which can lead to significant differences in solubility, off‑target binding, and ADME profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.9 |
| Comparator Or Baseline | Spiro[4.4]nonan-1-amine: 1.9; 1-Azaspiro[4.4]nonane: 1.4 |
| Quantified Difference | ΔLogP = -2.8 to -2.3 |
| Conditions | Calculated using ChemSpace/XLogP3 method |
Why This Matters
Lower LogP directly correlates with higher aqueous solubility, which is critical for achieving sufficient compound concentration in biochemical and cell‑based assays, as well as for formulation in in vivo studies.
- [1] ChemSpace. 1,7-Dioxaspiro[4.4]nonan-4-amine. CSSB00102726749. Retrieved from https://chem-space.com/CSSB00102726749-26555F. View Source
- [2] ChemSpace. Spiro[4.4]nonan-1-amine. CSSB00102726748. Retrieved from https://chem-space.com/CSSB00102726748-26555F. View Source
- [3] PubChem. 1-Azaspiro[4.4]nonane. XLogP3-AA 1.4. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Azaspiro_4.4_nonane. View Source
